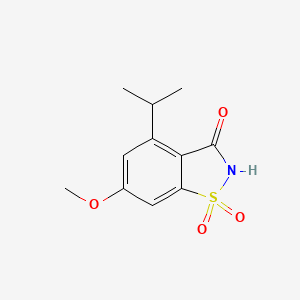

4-Isopropyl-6-methoxysaccharin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Isopropyl-6-Methoxysaccharin is a chemical compound with the CAS Number: 142577-01-3 . Its IUPAC name is 4-isopropyl-6-methoxy-1,2-benzisothiazol-3 (2H)-one 1,1-dioxide . It has a molecular weight of 255.29 .

Molecular Structure Analysis

The InChI code for 4-Isopropyl-6-Methoxysaccharin is 1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) . This indicates the molecular structure of the compound.It should be stored at a temperature between 28 C . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

1. Novel Modes for Selective Protection of Ketose Sugars

4-Isopropyl-6-methoxysaccharin plays a role in the selective protection of ketose sugars and oligosaccharides, valuable in synthesis. For instance, 2-Methoxypropene, which can be associated with isopropylidene acetals like 4-Isopropyl-6-methoxysaccharin, converts carbohydrates into cyclic isopropylidene acetals under kinetic control. This process results in novel, partially protected sugars crucial for further chemical synthesis, as discussed by Fanton, Gelas, and Horton (1980) in the Journal of The Chemical Society, Chemical Communications (Fanton, Gelas, & Horton, 1980).

2. Separation of Poly- and Disaccharides Using Biphasic Systems

Tonova (2012) in Separation and Purification Technology highlights the role of biphasic systems based on ionic liquids for the separation of poly- and disaccharides. In these systems, the use of alcohols like isopropyl (related to 4-Isopropyl-6-methoxysaccharin) as modifiers, plays a crucial role in system volume partitioning and separation, indicating a potential application for 4-Isopropyl-6-methoxysaccharin in separation processes (Tonova, 2012).

3. Unusual α-Glycosylation with Galactosyl Donors

In the field of glycosylation, Chen and Kong (2003) explored the use of isopropyl derivatives like 4-Isopropyl-6-methoxysaccharin in Tetrahedron Letters. Their research showed that using isopropyl derivatives as donors in glycosylation led to unique α-linked products, suggesting the importance of such compounds in achieving specific glycosidic linkages (Chen & Kong, 2003).

4. Synthesis of Stereodivergent, Two-Directional C-Linked Disaccharide Mimetics

Harding et al. (2003) in Organic & Biomolecular Chemistry discussed the synthesis of C-linked disaccharide analogues using templates like 4-Isopropyl-6-methoxysaccharin. These compounds, such as 1,2-bis[(2R,3S,6S)-3-hydroxy-6-methoxy-3-oxo-6H-pyran-2-yl]ethane, highlight the potential of 4-Isopropyl-6-methoxysaccharin derivatives in creating novel disaccharide mimetics with potential biological activities (Harding et al., 2003).

5. Chemical Modification of Maltose

Mori and Tejima (1981) in the Chemical & Pharmaceutical Bulletin explored the chemical modification of maltose using derivatives related to 4-Isopropyl-6-methoxysaccharin. They demonstrated the synthesis of novel disaccharides by isomerization of secondary hydroxyl groups, showcasing the utility of such compounds in complex carbohydrate synthesis (Mori & Tejima, 1981).

特性

IUPAC Name |

6-methoxy-1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-6(2)8-4-7(16-3)5-9-10(8)11(13)12-17(9,14)15/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQJHTPAGPKONZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC(=C1)OC)S(=O)(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)

![ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2891038.png)

![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)